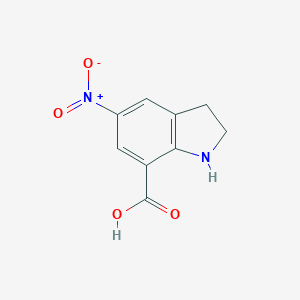
二异丙基偶氮二甲酸酯
概述
描述
Diisopropyl azodicarboxylate (DIAD) is a reagent commonly used in organic synthesis for various transformations, including oxidations, carbonylations, and the formation of carbon-nitrogen bonds. It is known for its role in the Mitsunobu reaction, where it acts in conjunction with triphenylphosphine to activate alcohols for substitution reactions .
Synthesis Analysis
DIAD is not only used as a reagent but also participates in the synthesis of structurally diverse compounds. For instance, it reacts with cyclic phosphites/phosphoramidites to form spirocyclic penta- and hexacoordinate phosphorus compounds, demonstrating the versatility of DIAD in creating complex molecular architectures .
Molecular Structure Analysis
The molecular structure of DIAD-related compounds can be quite intricate. For example, the reaction of DIAD with phosphorus(III) compounds leads to chlorophosphoranes and phosphoranes with unique geometries, such as trigonal bipyramidal phosphorus with 'reversed apicophilicity' . These structures are further elucidated through X-ray crystallography and theoretical calculations, highlighting the role of DIAD in the formation of novel molecular geometries.
Chemical Reactions Analysis
DIAD is involved in a variety of chemical reactions. It serves as an oxidant in the conversion of alcohols to carbonyl compounds without overoxidation to carboxylic acids . Additionally, it acts as a carbonylating source in the synthesis of carbamates from anilines and facilitates the selective deprotection of N-benzyl groups in benzylamines . DIAD is also used to transform oximes into oxime carbonates and to mediate the dehydrogenation of 2-amino-3-cyano 4H-chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of DIAD are closely related to its reactivity in various chemical reactions. Its ability to act as an oxidant, carbonyl source, and participate in the formation of carbon-nitrogen bonds is a testament to its chemical versatility. The reactions it undergoes often proceed under mild conditions, which is advantageous for the synthesis of complex molecules with multiple functional groups .
科学研究应用
Mitsunobu 反应
DIAD 通常用于Mitsunobu 反应,该反应是一种将醇转化为酯、醚、硫醚和其他化合物的方法 . 此反应特别有用,因为它无需离去基团即可进行,并且可以使醇碳上的立体化学发生翻转。 该过程涉及使用 DIAD 和三苯基膦来活化醇并促进其取代。
Aza-Baylis-Hillman 反应
在Aza-Baylis-Hillman 反应中,DIAD 作为关键试剂用于生成 α-亚甲基-β-氨基酯 . 该反应对于合成含氮官能团的复杂分子很重要,这些分子在许多药物和生物活性分子中很常见。
N-苄基的脱保护
DIAD 被用作合成胺中N-苄基的选择性脱保护剂 . 选择性去除保护基团的能力在多步有机合成中至关重要,在多步有机合成中,需要以特定的顺序保护和脱保护不同的官能团。
色烯的合成
研究人员在色烯的合成中使用 DIAD,色烯类似于经典的 大麻素 . 色烯由于其潜在的治疗特性而意义重大,包括抗炎和抗癌活性。
针对丙型肝炎病毒的抑制剂合成
DIAD 参与了抑制剂的制备,例如MK-3281,它靶向丙型肝炎病毒 NS5B 聚合酶 . 这种抑制剂对于开发可以阻止病毒复制的抗病毒药物至关重要。
细胞穿透聚合物的开发
该化合物也用于创建基于降冰片烯的富含胍的聚合物 . 这些聚合物模拟细胞穿透肽 (CPP),并因其将治疗性分子递送至细胞的能力而被研究。
作用机制
Target of Action
Diisopropyl azodicarboxylate (DIAD) is primarily used as a reagent in the production of many organic compounds . Its primary targets are organic compounds that undergo reactions such as the Mitsunobu reaction and the aza-Baylis-Hillman reaction . It also serves as a selective deprotectant of N-benzyl groups .
Mode of Action
DIAD acts as an oxidizer in the Mitsunobu reaction, where it oxidizes triphenylphosphine to triphenylphosphine oxide . In the aza-Baylis-Hillman reaction, it has been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .
Biochemical Pathways
The biochemical pathways affected by DIAD are primarily those involved in organic synthesis. For instance, in the Mitsunobu reaction, DIAD facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones . In the aza-Baylis-Hillman reaction, it helps generate aza-Baylis-Hillman adducts with acrylates .
Result of Action
The result of DIAD’s action is the successful synthesis of various organic compounds. For example, in the Mitsunobu reaction, it enables the conversion of alcohols to aldehydes and ketones . It also aids in the generation of aza-Baylis-Hillman adducts with acrylates .
Action Environment
DIAD is typically used in controlled laboratory environments for organic synthesis. It is stable under normal storage and handling conditions . It can decompose and release heat at low temperatures, leading to a self-accelerating decomposition . It is also sensitive to strong oxidizing agents . Therefore, the environment significantly influences DIAD’s action, efficacy, and stability.
安全和危害
未来方向
生化分析
Biochemical Properties
Diisopropyl azodicarboxylate is often used in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide . It has also been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .
Molecular Mechanism
The molecular mechanism of Diisopropyl azodicarboxylate involves the breaking of the C-O single bond, then C-C breaks, and the N=N bond breaks subsequently . The C-O bond or the C-N bond breaks, final products such as H2O, CO2 etc. appear from further dissociation and oxidation of molecular ionic fragments .
Temporal Effects in Laboratory Settings
Diisopropyl azodicarboxylate can decompose and form free radicals . Because of this performance and exothermic reaction characteristics, this substance is very easy to decompose and release heat at a low temperature, resulting in self-accelerating decomposition .
属性
IUPAC Name |
propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/N=N/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894754 | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2446-83-5, 939987-56-1 | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL AZODICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diisopropyl azodicarboxylate function as a reagent in organic reactions?
A1: Diisopropyl azodicarboxylate typically acts as a dehydrogenating agent or a diazo compound precursor. It often participates in reactions alongside triphenylphosphine, forming an intermediate ylide that facilitates various transformations, such as the Mitsunobu reaction. [, , ]
Q2: What is the role of diisopropyl azodicarboxylate in the Mitsunobu reaction?
A2: In the Mitsunobu reaction, diisopropyl azodicarboxylate, along with triphenylphosphine, facilitates the condensation of an alcohol with a nucleophile (e.g., an acid) to form an ester. It acts as a dehydrating agent, driving the reaction forward. [, ]
Q3: Can diisopropyl azodicarboxylate be used for reactions beyond the Mitsunobu reaction?
A3: Absolutely! Diisopropyl azodicarboxylate has been utilized in various other reactions, including:
- N-debenzylation: Selective removal of N-benzyl protecting groups in the presence of O-benzyl groups. [, ]
- Oxidation: Oxidation of alcohols to aldehydes or ketones, with nitroxyl radicals as catalysts. []
- Cycloadditions: Participating in [3+2] cycloadditions with substrates like bis(alkylidenecyclopropanes) to form pyrazolidine derivatives. []
- Carbonylation: Acting as a CO source in copper-catalyzed carbonylation reactions of anilines to synthesize carbamates. []
Q4: What is the molecular formula and weight of diisopropyl azodicarboxylate?
A4: Its molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol.
Q5: How is the structure of diisopropyl azodicarboxylate confirmed?
A6: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are used for structural confirmation. [, , , ]
Q6: Are there any notable features in the NMR spectra of diisopropyl azodicarboxylate?
A7: Yes, studies have shown hindered rotation around the N-N bond, resulting in distinct signals for the isopropyl groups in both 1H and 13C NMR spectra. []
Q7: What makes diisopropyl azodicarboxylate a useful reagent for N-debenzylation?
A8: Diisopropyl azodicarboxylate exhibits selectivity towards N-benzyl cleavage over O-benzyl groups, offering a mild and efficient method for deprotection. [, ]
Q8: Does the solvent affect the selectivity of reactions involving diisopropyl azodicarboxylate?
A9: Yes, solvent polarity can significantly influence the reaction pathway and product distribution in reactions involving diisopropyl azodicarboxylate. For instance, in N-debenzylation, using tetrahydrofuran (THF) as a solvent showed improved selectivity compared to toluene. [, ]
Q9: How does diisopropyl azodicarboxylate compare to other oxidants for alcohol oxidation?
A10: Compared to some harsher oxidants, diisopropyl azodicarboxylate, in the presence of a suitable catalyst, allows for selective oxidation of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. []
Q10: What safety precautions should be taken when handling diisopropyl azodicarboxylate?
A11: Diisopropyl azodicarboxylate should be handled with care, as it is a potential skin irritant and sensitizer. Proper personal protective equipment should be worn, and the reagent should be used in a well-ventilated area. []
Q11: What are some areas of ongoing research related to diisopropyl azodicarboxylate?
A12: * Developing milder and more sustainable Mitsunobu reaction conditions. []* Exploring the use of diisopropyl azodicarboxylate in novel synthetic transformations. [, ]* Investigating its applications in the synthesis of biologically active compounds. [, ]* Understanding the mechanistic details of its involvement in various reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

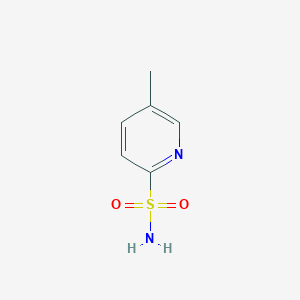
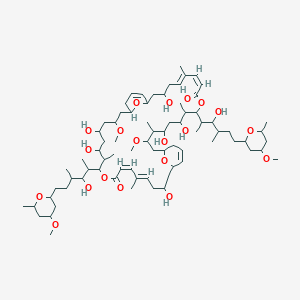



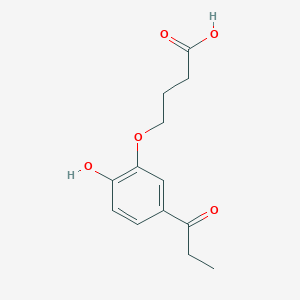

![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

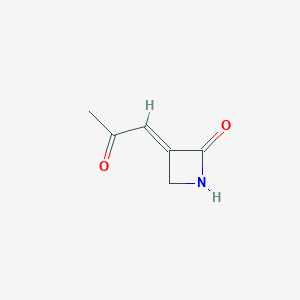

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
